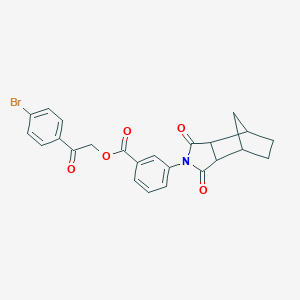
FM19G11
Overview
Description
The compound “3-[[(2,4-Dinitrophenyl)-oxomethyl]amino]benzoic acid [2-(4-methylphenyl)-2-oxoethyl] ester” is a complex organic molecule. It contains a benzoic acid moiety, a dinitrophenyl group, and a methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
Esters, such as the one in this compound, can undergo a variety of reactions. One common reaction is hydrolysis, which can be catalyzed by either an acid or a base. In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst. The products are a carboxylic acid and an alcohol .Scientific Research Applications
Antimicrobial and Antifungal Activities
N-2,4-Dinitrophenyl- and N-4,5-dichloro-2-nitrophenyl-α-amino acids and esters, which are structurally related to the compound of interest, have been synthesized to explore their antimicrobial and antifungal activities. It was found that esters were more effective than free amino acids in reducing acute toxicity to mice while retaining some antibacterial and antifungal activity, particularly in N-4,5-dichloro-2-nitrophenyl α-amino acids (Foye & Mortenson, 1962).
Applications in Peptide Synthesis
Research on 2, 4-Dinitrophenyl-L-phenylalanine coupled with L-, D-, and DL-amino acid phenyl esters highlighted its use in peptide synthesis. The study utilized reverse-phase high-pressure liquid chromatography (HPLC) to investigate dipeptide mixtures obtained and to determine peptide homogeneity during synthesis with selectively labile C-terminal anchoring linkages (Baker et al., 1988).
Glycosidic Linkage Studies
The synthesis and characterization of compounds containing 3-O-(2,3,4,6-tetra-O-benzyl-α- d -glucopyranosyl)-N)-(2,4-dinitrophenyl)- l -serine and -threonine methyl esters were used for structural studies on glycosidic linkages in naturally occurring glycopeptides. The base sensitivity of these 3-O-glycosides of substituted amino acids was emphasized, offering insights into their structural characteristics (Vercellotti et al., 1970).
Chemical Ionization Mass Spectrometry
Studies have been conducted on the negative ion chemical ionization mass spectra of 2,4-dinitrophenyl (DNP) amino acid methyl esters. These derivatives exhibited simple mass spectra, with the molecular anion as the base peak in all cases. The research highlighted the utility of these compounds in identifying amino acids in single or mixture forms by their molecular weights, enabling picomole detection (Williams et al., 1986).
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 3-[(2,4-dinitrobenzoyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O8/c1-14-5-7-15(8-6-14)21(27)13-34-23(29)16-3-2-4-17(11-16)24-22(28)19-10-9-18(25(30)31)12-20(19)26(32)33/h2-12H,13H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUOIWIIQVGWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365023 | |
| Record name | FM19G11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329932-55-0 | |
| Record name | FM19G11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(3,4-Dichloroanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B341568.png)
![3-{[4-(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B341570.png)
![3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B341571.png)
![2-Oxo-2-phenylethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)](/img/structure/B341573.png)
![2-Oxo-2-phenylethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341575.png)
